molecular formula C16H19NO3 B5436548 ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate

ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate

Cat. No.: B5436548
M. Wt: 273.33 g/mol
InChI Key: PMLYUXFQALYJLE-HRVWGNOLSA-N
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Description

Ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, an acetyl group, and a methylanilino group attached to a penta-2,4-dienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate typically involves the reaction of ethyl acetoacetate with N-methylaniline in the presence of a base, followed by the addition of an appropriate dienophile to form the penta-2,4-dienoate structure. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bonds or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the ester or acetyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted esters or amides

Scientific Research Applications

Ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate can be compared with similar compounds such as:

    Methyl (2E,4E)-2-cyano-5-(methylanilino)-2,4-pentadienoate: Similar structure but with a cyano group instead of an acetyl group.

    Ethyl 2-cyano-5-[methyl(phenyl)amino]penta-2,4-dienoate: Similar structure but with a cyano group and different substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-20-16(19)15(13(2)18)11-8-12-17(3)14-9-6-5-7-10-14/h5-12H,4H2,1-3H3/b12-8+,15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLYUXFQALYJLE-HRVWGNOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=CN(C)C1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C=C/N(C)C1=CC=CC=C1)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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